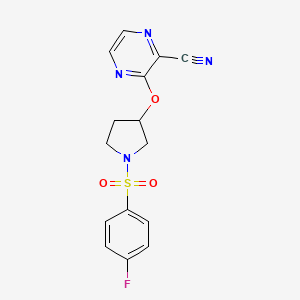

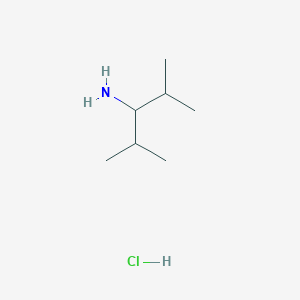

![molecular formula C23H15ClN6O B2918116 4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-46-3](/img/structure/B2918116.png)

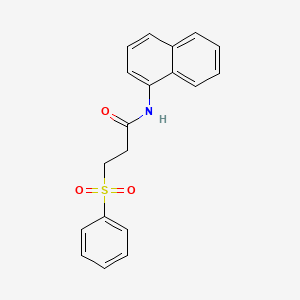

4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound contains a pyridine ring, a triazole ring, and a benzamide group. These groups can participate in various interactions such as hydrogen bonding, pi stacking, and dipole-dipole interactions, which can influence the compound’s behavior in biological systems .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of pyridazine analogs, highlighting their pharmaceutical significance. For instance, a study demonstrated the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, emphasizing the compound's structural elucidation through spectroscopic techniques and XRD analysis. This work underscores the importance of heterocyclic compounds in medicinal chemistry due to their varied biological properties (Sallam et al., 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of heterocyclic derivatives. For example, new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized and subjected to in vitro molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential in drug development and therapy (Flefel et al., 2018).

Antiproliferative Activity

Research into the antiproliferative activity of heterocyclic compounds has produced significant findings. A study on pyrazolo[3,4-d]pyrimidine derivatives synthesized through a one-pot reaction evaluated their antibacterial activity. This research contributes to the understanding of these compounds' potential as therapeutic agents against various bacterial infections (Rostamizadeh et al., 2013).

Biological Evaluation

The development and evaluation of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm highlight the diverse applications of heterocyclic compounds. These studies not only provide insights into the synthesis of these compounds but also their biological impacts, offering a foundation for further research into their use in agriculture and pest management (Soliman et al., 2020).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to interact with a variety of enzymes and receptors .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of forming specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold .

Result of Action

Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

4-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN6O/c24-18-8-6-15(7-9-18)23(31)26-19-5-1-3-16(13-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOYNZUOOIFBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

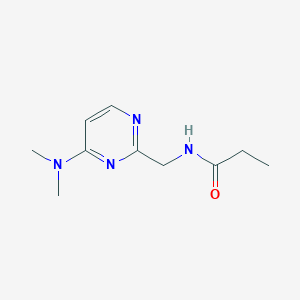

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)

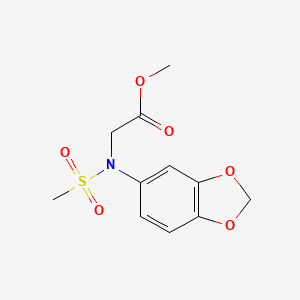

![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)

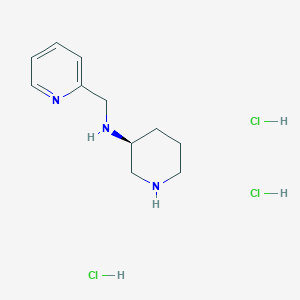

![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)

![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)